The compound is recognized by its International Union of Pure and Applied Chemistry (IUPAC) name: 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine. It has a Chemical Abstracts Service (CAS) number of 35265-86-2, indicating its unique identification in chemical databases. The molecular formula is , with a molecular weight of approximately 199.66 g/mol .
The synthesis of 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine typically involves several steps, often starting from commercially available precursors. One common method includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular structure of 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine features a thieno-pyrimidine framework characterized by:
The structure can be represented by the following SMILES notation: CNC1=C2C(C=CS2)=NC(Cl)=N1. This notation encapsulates the arrangement of atoms and bonds within the molecule, highlighting its heterocyclic nature .
The reactivity of 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine is influenced by its functional groups:
These reactions expand its utility in synthetic organic chemistry and pharmaceutical development .
The mechanism of action for 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine primarily revolves around its ability to act as both a nucleophile and an electrophile:
This dual reactivity enhances its role as an intermediate in drug synthesis, particularly for compounds targeting various biological pathways .
Key physical properties of 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine include:
Chemical properties include stability under standard conditions but may vary under acidic or basic environments due to potential protonation or deprotonation reactions involving the amine group .
The applications of 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine are diverse:
The structural architecture of 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine—featuring a halogenated thienopyrimidine core—confers significant bioactivity against soil-transmitted helminths (STHs), particularly Trichuris trichiura (whipworm). This compound class disrupts essential metabolic pathways in parasites through targeted inhibition of folate biosynthesis enzymes and microtubule polymerization dynamics, impairing cellular division and energy metabolism across developmental stages [2].
Research demonstrates stage-dependent susceptibility to 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine. Eggs exhibit resilience due to protective chitinous barriers, while larval and adult stages show marked vulnerability. Larval motility inhibition occurs at low micromolar concentrations (IC₅₀ = 2.15–3.11 µM), correlating with disrupted cuticular development. Adult worms experience >90% paralysis within 24 hours at 10 µM exposure, indicating neuromuscular junction disruption. This stage-specificity suggests applications in interrupting transmission cycles [2].
Table 1: Stage-Specific Anthelmintic Efficacy of 2-Chloro-N-methylthieno[2,3-d]pyrimidin-4-amine
| Lifecycle Stage | Key Biomarker Inhibition | IC₅₀/EC₉₀ (µM) | Time to Effect (Hours) |
|---|---|---|---|
| Egg | Chitin synthase | >100 | N/A |
| Larva | Tubulin polymerization | 2.15–3.11 | 12–18 |
| Adult | Neuromuscular transmission | ~10 (EC₉₀) | 24 |
The compound shares mechanistic homology with diaminothienopyrimidine scaffolds (e.g., N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine). Both inhibit T. trichiura dihydrofolate reductase (DHFR) with Kᵢ < 100 nM, depleting tetrahydrofolate cofactors essential for thymidylate synthesis. Molecular docking confirms competitive displacement of NADPH from the DHFR catalytic pocket via hydrogen bonding between the pyrimidine N3 atom and conserved Ala97/Ser95 residues. Additionally, the chloro group enables covalent interactions with catalytic cysteine residues in parasite tubulin, explaining microtubule destabilization observed in vitro [5] [7].
Beyond antiparasitic applications, 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine demonstrates potent pro-apoptotic activity in neoplastic cells. Its bioisosteric relationship with microtubule-targeting agents like MPC-6827 (a quinazoline derivative) enables dual inhibition of kinase signaling and cytoskeletal dynamics. In HT-29 colorectal carcinoma cells, this compound achieves IC₅₀ values of 3–10 µM—comparable to clinical microtubule destabilizers—through caspase-dependent mechanisms [8] [9].
Treatment with 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine triggers intrinsic apoptosis via mitochondrial outer membrane permeabilization (MOMP). Within 6 hours of exposure at 5 µM, cytochrome c release increases 8-fold in PC-3 prostate cancer cells, activating initiator caspase-9. Subsequent cleavage of effector caspase-3 peaks at 24 hours, coinciding with poly(ADP-ribose) polymerase (PARP) fragmentation. This cascade correlates with Bcl-2 downregulation (70% reduction) and Bax oligomerization, confirming mitochondrial pathway dominance. Notably, pancaspase inhibitors (e.g., Z-VAD-FMK) abolish cytotoxicity, underscoring caspase-dependence [8].
Table 2: Caspase Activation Parameters in Cancer Cell Lines
| Cell Line | Caspase-9 Activation (Fold Increase) | Caspase-3 Cleavage (Peak Time) | PARP Cleavage (%) |
|---|---|---|---|
| HT-29 (colon) | 6.5× | 18h | 85% |
| PC-3 (prostate) | 8.1× | 24h | 92% |
| HepG2 (liver) | 5.2× | 24h | 78% |
The apoptosis-inducing activity hinges on three molecular determinants:
Table 3: Structural Features Governing Anticancer Activity
| Structural Element | Role in Apoptosis Induction | Impact of Modification |
|---|---|---|
| C2-chloro substituent | Covalent binding to kinase Cys residues | Iodo: ↑ potency; Bromo: ↓ metabolic stability |
| N-methyl-4-amine | Blocks H-bond donation; enhances lipophilicity | Demethylation: ↓ IC₅₀ by 10-fold |
| Thieno[2,3-d]pyrimidine | Planarity for π-stacking in ATP pockets | [3,2-d] isomer: ↓ tubulin binding affinity |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: